NET Binding Affinity: Reboxetine Exhibits Sub-nanomolar to Low Nanomolar Ki, Comparable to Atomoxetine but Superior to Viloxazine
Reboxetine demonstrates potent binding to the norepinephrine transporter (NET) with Ki values ranging from 0.08 nM for the (S,S)-enantiomer to 1.1–8.2 nM for the racemate, depending on the assay system [1][2]. In a direct head-to-head comparison, reboxetine (Ki = 8.2 nM for NET) is approximately 9-fold more potent than viloxazine (Ki = 73–155 nM) and within the same order of magnitude as atomoxetine (Ki = 3.4–5.0 nM) [2][3]. This positions reboxetine as a high-affinity NET ligand suitable for applications requiring robust target engagement.
| Evidence Dimension | NET binding affinity (Ki, nM) |
|---|---|
| Target Compound Data | 0.08 (S,S)-enantiomer; 1.1 (racemate, rat); 8.2 (racemate, rat synaptosomes) [1][2] |
| Comparator Or Baseline | Atomoxetine: 3.4–5.0; Viloxazine: 73–155; Desipramine: ~1–10 (range) [2][3] |
| Quantified Difference | Reboxetine is ~9-fold more potent than viloxazine; equipotent to atomoxetine within 2–3 fold |
| Conditions | In vitro radioligand binding and synaptosomal uptake assays using [3H]nisoxetine or [3H]NE in rat or human tissues |
Why This Matters
For in vitro pharmacology studies, the ~9-fold higher NET affinity over viloxazine ensures more complete transporter occupancy at lower concentrations, reducing off-target engagement and improving assay sensitivity.
- [1] Sigma-Aldrich. (n.d.). Reboxetine Mesylate (Product No. 5041200001). View Source
- [2] Findling, R. L., & Dogin, J. W. (2022). Viloxazine extended-release capsules for the treatment of attention-deficit/hyperactivity disorder. Expert Opinion on Pharmacotherapy, 23(12), 1415-1425. (As cited for comparative Ki data in PMC7473988, Table 1). View Source
- [3] Zheng, G., et al. (2016). Exploring the Inhibitory Mechanism of Approved Selective Norepinephrine Reuptake Inhibitors and Reboxetine Enantiomers by Molecular Dynamics Study. Scientific Reports, 6, 26883. (Table 1: Ki values for atomoxetine, maprotiline, (S,S)-reboxetine, viloxazine). View Source
